molecular formula C25H27NO3 B340476 4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE

4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B340476
M. Wt: 389.5 g/mol
InChI Key: VEKPZUHOSGVOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an isoindole core, substituted with various functional groups, including isopropyl, methyl, and phenoxy groups

Preparation Methods

The synthesis of 4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves several steps. One common method includes the reaction of 2-isopropyl-5-methylphenol with 4-bromophenylacetic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization with phthalic anhydride in the presence of a suitable catalyst to yield the final product . Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, modulating their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-METHYL-2-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]PHENYL}-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isoindole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H27NO3

Molecular Weight

389.5 g/mol

IUPAC Name

4-methyl-2-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C25H27NO3/c1-15(2)20-13-8-16(3)14-22(20)29-19-11-9-18(10-12-19)26-24(27)21-7-5-6-17(4)23(21)25(26)28/h5-6,8-15,17,21,23H,7H2,1-4H3

InChI Key

VEKPZUHOSGVOGN-UHFFFAOYSA-N

SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C)C(C)C

Canonical SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC4=C(C=CC(=C4)C)C(C)C

Origin of Product

United States

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